4-Hydroxymandelonitrile

Description

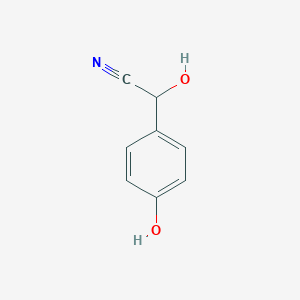

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOOPXDSCKBLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926975 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-65-7, 6851-36-1 | |

| Record name | α,4-Dihydroxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-Hydroxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxymandelonitrile: Chemical Properties, Biological Significance, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelonitrile, a cyanohydrin of significant interest, holds a pivotal position at the intersection of plant biochemistry and synthetic organic chemistry. As the aglycone of the cyanogenic glycoside dhurrin, it is a key intermediate in the chemical defense mechanisms of numerous plant species, most notably sorghum (Sorghum bicolor).[1][2] Beyond its natural role, this bifunctional molecule, possessing both a hydroxyl and a nitrile group, serves as a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological synthesis and degradation, associated hazards and safety protocols, and detailed methodologies for its enzymatic synthesis and analysis.

Chemical and Physical Properties

This compound, with the IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile, is a cyanohydrin formed from the formal addition of hydrogen cyanide to 4-hydroxybenzaldehyde.[3] Its core structure consists of a hydroxyphenyl group attached to a carbon atom that is bonded to both a hydroxyl group and a nitrile group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 96.0 to 103.0 °C | |

| Boiling Point | Data not readily available (decomposes) | |

| Water Solubility (Predicted) | 8.37 g/L | |

| pKa (Strongest Acidic) | 9.46 (Predicted) | |

| CAS Number | 13093-65-7 | [3] |

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques. While a complete, publicly available annotated set of spectra is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its functional groups and data for structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the hydroxyl protons. The aromatic protons on the para-substituted ring would likely appear as two doublets. The methine proton, adjacent to the hydroxyl and nitrile groups, would be a singlet. The chemical shifts of the hydroxyl protons (both phenolic and alcoholic) can be broad and variable depending on the solvent and concentration.[4][5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, and the nitrile carbon. The carbon of the nitrile group typically appears in the 115-125 ppm range. The methine carbon, bonded to two electronegative atoms (oxygen and the nitrile nitrogen), will be shifted downfield. The aromatic carbons will have characteristic shifts for a 1,4-disubstituted benzene ring.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibrations of the hydroxyl groups. The C≡N stretching of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C-H stretching from the methine group will be just below 3000 cm⁻¹. The C=C stretching of the aromatic ring will be observed in the 1500-1600 cm⁻¹ region.[8][9][10][11]

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 149. Common fragmentation patterns would involve the loss of the nitrile group (CN, 26 Da) or the hydrogen cyanide molecule (HCN, 27 Da). Cleavage of the bond between the methine carbon and the aromatic ring could also occur.[12][13][14]

Biological Significance: The Dhurrin Pathway

In plants like sorghum, this compound is a central, albeit transient, intermediate in the biosynthesis and catabolism of the cyanogenic glycoside dhurrin.[1][2] This pathway is a classic example of a two-component chemical defense system, where the toxic compound is released only upon tissue damage.

Dhurrin Biosynthesis

The synthesis of dhurrin from the amino acid L-tyrosine is a multi-step process catalyzed by a metabolon, a complex of enzymes associated with the endoplasmic reticulum.[15] This spatial arrangement facilitates the channeling of reactive intermediates.

-

L-Tyrosine is converted to p-hydroxyphenylacetaldehyde oxime by the enzyme CYP79A1 .[1]

-

p-hydroxyphenylacetaldehyde oxime is then converted to This compound by CYP71E1 .[1]

-

Finally, UGT85B1 , a UDP-glucosyltransferase, glycosylates This compound to form dhurrin .[1][16]

Dhurrin is then stored in the plant's vacuoles, primarily in the epidermis.[17][18]

Dhurrin Catabolism and Cyanide Release

When the plant tissue is damaged, for instance by an herbivore, the stored dhurrin comes into contact with catabolic enzymes located in different cellular compartments, leading to the rapid release of toxic hydrogen cyanide (HCN).[1][18]

-

Dhurrin is hydrolyzed by dhurrinase , a β-glucosidase, to release glucose and This compound .[1][17]

-

This compound , which is unstable, is then decomposed by hydroxynitrile lyase (HNL) into 4-hydroxybenzaldehyde and hydrogen cyanide (HCN) .[1][17]

This compartmentalization of the substrate (dhurrin) and the catabolic enzymes is a crucial aspect of this defense mechanism, preventing autotoxicity in the intact plant.[18]

Caption: Biosynthesis and catabolism of dhurrin, highlighting the role of this compound.

Hazards and Safety

This compound is a hazardous substance and must be handled with appropriate safety precautions. Its toxicity is primarily associated with its potential to release hydrogen cyanide.

GHS Hazard Classification: [3]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Toxicity Data: While specific LD50 data for this compound is not readily available in the searched literature, the toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide.[19] Therefore, it should be treated with the same level of caution as other cyanohydrins.

Handling and Storage

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Experimental Protocols

Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile

The enantioselective synthesis of (R)-4-hydroxymandelonitrile can be achieved using (R)-selective hydroxynitrile lyases (HNLs), such as the one from Prunus amygdalus.[20] The following is a general protocol adapted from literature procedures.[20][21][22][23]

Materials:

-

4-Hydroxybenzaldehyde

-

Potassium cyanide (KCN) or stabilized hydrogen cyanide (HCN) solution (EXTREME CAUTION: Highly toxic)

-

(R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus)

-

Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic systems or extraction

-

Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel with stirring capability

-

Analytical equipment (Chiral HPLC or GC)

Procedure:

-

Reaction Setup:

-

For a biphasic system, prepare an aqueous buffer phase (e.g., citrate buffer, pH 5.5) and an organic phase (e.g., MTBE).[20]

-

Dissolve the 4-hydroxybenzaldehyde in the organic phase.

-

Dissolve the hydroxynitrile lyase in the aqueous buffer.

-

-

Reaction Initiation:

-

Combine the aqueous and organic phases in the reaction vessel and begin vigorous stirring.

-

Slowly add the cyanide source (e.g., an aqueous solution of KCN) to the reaction mixture. The cyanide will partition into the organic phase and react.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals.

-

Analyze the aliquots by chiral HPLC or GC to determine the conversion of the starting material and the enantiomeric excess of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate to recover any remaining product.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Caption: General workflow for the enzymatic synthesis of (R)-4-hydroxymandelonitrile.

Conclusion

This compound is a molecule of considerable scientific importance, bridging the gap between natural product chemistry and synthetic applications. Its role in the intricate dhurrin metabolic pathway in plants showcases an elegant example of chemical defense. For synthetic chemists, its value as a chiral precursor is significant. A thorough understanding of its chemical properties, biological functions, and associated hazards is paramount for its safe and effective use in research and development. The methodologies outlined in this guide provide a foundation for the synthesis and study of this versatile cyanohydrin.

References

-

Azzouz-Olden, F., et al. (2020). Synthesis and degradation of dhurrin. ResearchGate. [Link]

-

Jeong, G., et al. (2020). Prediction of Dhurrin Metabolism by Transcriptome and Metabolome Analyses in Sorghum. Plants (Basel), 9(10), 1388. [Link]

-

O'Donnell, N., et al. (2024). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. Plants (Basel), 13(16), 2263. [Link]

-

Nielsen, K. A., et al. (2025). Dhurrin: a potential endogenous nitrogen turnover source for early seedling growth in sorghum. Frontiers in Plant Science. [Link]

-

Jeong, G., et al. (2020). Dhurrin biosynthesis and degradation pathways. ResearchGate. [Link]

-

Thayer, S. S., & Conn, E. E. (1981). Subcellular Localization of Dhurrin β-Glucosidase and Hydroxynitrile Lyase in the Mesophyll Cells of Sorghum Leaf Blades. Plant Physiology, 67(4), 617–622. [Link]

-

Kristensen, C., et al. (2005). Metabolon formation in dhurrin biosynthesis. Phytochemistry, 66(11), 1251–1260. [Link]

-

Hayes, C. M., et al. (2021). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. bioRxiv. [Link]

-

Kojima, M., et al. (1979). Tissue Distributions of Dhurrin and of Enzymes Involved in Its Metabolism in Leaves of Sorghum bicolor. Plant Physiology, 63(6), 1022–1028. [Link]

-

van Heeswijk, W. A. R., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(3), 325–334. [Link]

-

van Oeveren, A., et al. (2014). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Organic & Biomolecular Chemistry, 12(35), 6829–6835. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Zagan, J., et al. (2023). Identification of ¹⁸O-labelled 4-HMA in human cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. ResearchGate. [Link]

-

PubChem. (n.d.). alpha,4-Dihydroxybenzeneacetonitrile. PubChem. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

-

MassBank of North America. (n.d.). Spectrum FiehnHILIC000102 for this compound. MassBank of North America. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Absorption Bands and NMR. Maricopa Open Digital Press. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

-

InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTechOpen. [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). ResearchGate. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

-

Human Metabolome Database. (2013). (S)-4-Hydroxymandelonitrile. HMDB. [Link]

-

PubChem. (n.d.). Dhurrin. PubChem. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

Sources

- 1. Prediction of Dhurrin Metabolism by Transcriptome and Metabolome Analyses in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 15. Metabolon formation in dhurrin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Subcellular Localization of Dhurrin β-Glucosidase and Hydroxynitrile Lyase in the Mesophyll Cells of Sorghum Leaf Blades - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tissue Distributions of Dhurrin and of Enzymes Involved in Its Metabolism in Leaves of Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Hydroxymandelonitrile: From Synthesis to Biological Significance

This guide provides a comprehensive technical overview of 4-Hydroxymandelonitrile, a cyanohydrin of significant interest to researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis protocols, and its multifaceted roles in both natural and synthetic chemical landscapes.

Core Identification: IUPAC Nomenclature and CAS Registry

At its core, this compound is identified by its systematic and registry numbers, which are crucial for unambiguous scientific communication and procurement.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile[1][2] |

| CAS Number | 13093-65-7[1][2] |

| Molecular Formula | C₈H₇NO₂[1][2] |

| Molecular Weight | 149.15 g/mol [1][2] |

Chemical & Physical Properties

This compound is a cyanohydrin derived from the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde.[2] This structure, featuring both a hydroxyl and a nitrile group attached to the same carbon, imparts it with unique reactivity and makes it a valuable intermediate in organic synthesis.[1]

Synthesis of this compound: A Field-Proven Enzymatic Approach

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in asymmetric synthesis. Enzymatic synthesis offers a highly efficient and stereoselective route. The following protocol outlines the production of (R)-4-hydroxymandelonitrile using a hydroxynitrile lyase.

Experimental Protocol: Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile

This protocol is based on the methodology described for efficient enzymatic production in a biphasic system.[3]

Objective: To synthesize (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde with high enantiomeric excess.

Materials:

-

4-hydroxybenzaldehyde

-

Prunus amygdalus hydroxynitrile lyase (PaHNL)

-

Methyl tert-butyl ether (MTBE)

-

Aqueous buffer (pH 5.5)

-

Stirred tank batch reactor

Methodology:

-

Reactor Setup: Prepare a biphasic system in a temperature-controlled (20°C) stirred tank batch reactor. The system will consist of an aqueous buffer phase and an organic MTBE phase.

-

Phase Composition: The optimal aqueous phase volume is approximately 17% of the total reactor volume.[3]

-

Enzyme Concentration: Dissolve the Prunus amygdalus hydroxynitrile lyase in the aqueous buffer to a concentration of 28.6 g/L.[3]

-

Substrate Addition: Dissolve the 4-hydroxybenzaldehyde in the MTBE phase.

-

Reaction Initiation: Combine the aqueous and organic phases in the reactor and initiate stirring to facilitate mass transfer between the phases.

-

Reaction Monitoring: Monitor the conversion of 4-hydroxybenzaldehyde and the formation of (R)-4-hydroxymandelonitrile over time using appropriate analytical techniques (e.g., HPLC).

-

Product Isolation: Upon reaching the desired conversion (e.g., 90%), stop the reaction. Separate the organic phase containing the product. The product can be further purified using standard organic chemistry techniques.

Expected Outcome: This process is capable of achieving a 90% conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile with an enantiomeric excess of 95%.[3]

Synthesis Workflow Diagram

Caption: Enzymatic synthesis workflow for (R)-4-hydroxymandelonitrile.

Biological Significance and Applications

This compound is not only a synthetic intermediate but also a naturally occurring compound, primarily as a component of cyanogenic glycosides.

Natural Occurrence

The (S)-enantiomer of this compound is a key component of the cyanogenic glycoside dhurrin found in plants of the Sorghum genus.[4][5][6] The (R)-enantiomer is part of taxiphyllin .[7] These glycosides serve as defense compounds, releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[4][5]

Biosynthesis of Dhurrin

The biosynthesis of dhurrin from the amino acid L-tyrosine involves this compound as a key intermediate. This pathway is catalyzed by a series of enzymes, including cytochrome P450s (CYP79A1 and CYP71E1) and a UDP-glucosyltransferase (UGT85B1).[8]

Caption: Simplified biosynthesis pathway of Dhurrin.

Potential Applications in Drug Development

The nitrile group is a significant pharmacophore in medicinal chemistry, and nitrile-containing compounds are found in numerous approved drugs.[9][10] While this compound itself is not a therapeutic agent, its structural motifs and reactivity make it a point of interest for medicinal chemists.

-

Antioxidant Properties: Studies have indicated that this compound exhibits free radical scavenging activity, suggesting potential antioxidant properties.[1]

-

Antibacterial Activity: Moderate antibacterial activity against certain bacterial strains has been reported.[1]

-

Building Block for Novel Compounds: As a versatile chemical intermediate, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be transformed into various other functional groups, such as amides, carboxylic acids, and amines.[11]

Toxicology and Safety

The primary toxicological concern associated with this compound and its glycosides is the release of hydrogen cyanide. Ingestion of plant material containing high concentrations of cyanogenic glycosides like dhurrin can lead to cyanide poisoning in livestock.[4][5] The cyanide ion inhibits cellular respiration by binding to cytochrome oxidase.[4][5]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion

This compound is a chemically and biologically significant molecule. Its straightforward identification through its IUPAC name and CAS number belies a rich chemistry and a pivotal role in plant defense mechanisms. For the research and drug development professional, an understanding of its synthesis, particularly stereoselective enzymatic routes, and its potential as a chemical scaffold, opens avenues for the creation of novel compounds with desired biological activities. As with all cyanohydrins, a thorough appreciation of its toxicological profile is paramount for safe handling and application.

References

-

Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. PubMed. [Link]

-

Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). Human Metabolome Database. [Link]

-

alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768. PubChem. [Link]

-

Overview of Cyanide Poisoning in Cattle from Sorghum halepense and S. bicolor Cultivars in North-West Italy. Preprints.org. [Link]

-

Overview of Cyanide Poisoning in Cattle from Sorghum halepense and S. bicolor Cultivars in Northwest Italy. MDPI. [Link]

-

Taxiphyllin | C14H17NO7 | CID 107721. PubChem. [Link]

-

(S)-4-Hydroxymandelonitrile | Chemical Substance Information. J-GLOBAL. [Link]

-

Dhurrin | C14H17NO7 | CID 161355. PubChem. [Link]

-

(s)-4-hydroxymandelonitrile (C8H7NO2). PubChemLite. [Link]

-

Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. PubMed Central. [Link]

-

A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega. [Link]

-

Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. PubMed Central. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ResearchGate. [Link]

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

Sources

- 1. Buy this compound | 13093-65-7 [smolecule.com]

- 2. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Cyanide Poisoning in Cattle from Sorghum halepense and S. bicolor Cultivars in North-West Italy[v1] | Preprints.org [preprints.org]

- 5. Overview of Cyanide Poisoning in Cattle from Sorghum halepense and S. bicolor Cultivars in Northwest Italy | MDPI [mdpi.com]

- 6. Dhurrin | C14H17NO7 | CID 161355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Taxiphyllin | C14H17NO7 | CID 107721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(S)-4-Hydroxymandelonitrile: A Technical Guide to Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Hydroxymandelonitrile is a chiral cyanohydrin that serves as a valuable intermediate in the synthesis of a range of pharmaceuticals and fine chemicals. Its stereochemistry is critical for the biological activity of the final products. This guide provides a comprehensive overview of the natural sources of (S)-4-hydroxymandelonitrile and the intricate biosynthetic pathways that lead to its formation in plants. Understanding these natural processes offers significant potential for the development of biocatalytic and metabolic engineering strategies for its sustainable production.

Part 1: Natural Occurrence

(S)-4-Hydroxymandelonitrile is found in the plant kingdom, typically as a component of cyanogenic glycosides. These compounds are part of a sophisticated chemical defense mechanism. When plant tissues are damaged, for instance by herbivores, the glycosides are hydrolyzed, releasing (S)-4-hydroxymandelonitrile, which can then decompose to produce toxic hydrogen cyanide.[1][2][3]

Major Plant Sources

The most well-documented source of (S)-4-hydroxymandelonitrile is Sorghum bicolor (sorghum).[1][2][4] In sorghum, it exists as the cyanogenic glycoside dhurrin.[1][5] All vegetative tissues of sorghum produce dhurrin.[1] The concentration of dhurrin is particularly high in young seedlings and can fluctuate depending on the plant's age and environmental conditions, such as nitrogen availability and drought stress.[2][4][6] While other plants, such as those in the Prunus genus (almonds, apricots), produce related cyanogenic glycosides, sorghum remains the primary model organism for studying dhurrin and (S)-4-hydroxymandelonitrile biosynthesis.[7]

Subcellular Localization and Function

To prevent autotoxicity, the cyanogenic glycoside (dhurrin) and the enzymes responsible for its breakdown are stored in separate compartments within the plant cell.[1] Dhurrin is stored in the vacuole, while the hydrolytic enzymes are located in the cytoplasm and apoplast.[5] This spatial separation ensures that hydrogen cyanide is only released upon tissue disruption.[1] Beyond its role in defense, dhurrin can also serve as a storage form of reduced nitrogen, which can be remobilized for growth and development.[8]

Part 2: Biosynthesis of (S)-4-Hydroxymandelonitrile

The biosynthetic pathway of (S)-4-hydroxymandelonitrile has been extensively studied in Sorghum bicolor. The pathway originates from the amino acid L-tyrosine and is catalyzed by a series of enzymes, including two cytochrome P450s and a glucosyltransferase.[5][7][9]

The Dhurrin Biosynthetic Pathway

The synthesis of dhurrin, the glycoside of (S)-4-hydroxymandelonitrile, proceeds through the following steps:

-

Conversion of L-Tyrosine to an Aldoxime: The pathway begins with the conversion of L-tyrosine to Z-p-hydroxyphenylacetaldehyde oxime. This reaction is catalyzed by the cytochrome P450 enzyme CYP79A1 .[5][6][9] This initial step is considered the rate-limiting step in dhurrin biosynthesis.[5][6]

-

Conversion to a Cyanohydrin: The Z-p-hydroxyphenylacetaldehyde oxime is then converted to p-hydroxymandelonitrile by a second cytochrome P450 enzyme, CYP71E1 .[5][7][9]

-

Glucosylation: Finally, the (S)-p-hydroxymandelonitrile is stabilized through glucosylation to form dhurrin.[7][9] This reaction is catalyzed by a UDP-glucosyltransferase, UGT85B1 .[5][7][9]

The genes encoding these three enzymes are clustered on chromosome 1 in Sorghum bicolor.[7][9]

Diagram of the Biosynthetic Pathway

Caption: Biosynthesis of dhurrin from L-tyrosine.

Part 3: Experimental Protocols

This section outlines key methodologies for the study of (S)-4-hydroxymandelonitrile and its biosynthesis.

Extraction and Quantification of Dhurrin

A common method for extracting dhurrin from plant material involves boiling in an aqueous methanol solution to inactivate endogenous enzymes, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[10]

Table 1: Summary of Analytical Methods for Dhurrin Quantification

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Robust, widely available. | May require derivatization for enhanced sensitivity. |

| LC/MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and specificity. | Higher equipment cost. |

| Enzymatic Assay | Measurement of hydrogen cyanide released upon enzymatic hydrolysis. | Can be adapted for field use. | Indirect measurement, potential for interferences. |

Heterologous Expression of Biosynthetic Enzymes

The genes encoding the enzymes of the dhurrin pathway have been successfully expressed in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae (yeast).[11][12] This allows for the production and characterization of the individual enzymes and the reconstitution of the entire pathway in a microbial system.[11]

Workflow for Heterologous Expression:

Caption: General workflow for heterologous expression of biosynthetic enzymes.

Part 4: Conclusion and Future Directions

The natural occurrence of (S)-4-hydroxymandelonitrile as the cyanogenic glycoside dhurrin in sorghum provides a rich area of study for plant biochemistry and natural product synthesis. The elucidation of its biosynthetic pathway has paved the way for metabolic engineering approaches to produce this valuable chiral intermediate in microbial systems.[11] Future research will likely focus on optimizing these production platforms, exploring the regulatory networks that control dhurrin biosynthesis in sorghum, and discovering novel enzymes with similar or improved catalytic properties from other natural sources. These advancements will be crucial for developing sustainable and cost-effective methods for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.

References

-

Biosynthetic pathway for the cyanogenic glucoside dhurrin in S. bicolor. - ResearchGate. (n.d.). Retrieved from [Link]

-

Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PubMed Central. (2024, August 17). Retrieved from [Link]

-

Cyanogenesis in the Sorghum Genus: From Genotype to Phenotype - PubMed Central. (2022, January 14). Retrieved from [Link]

-

a Schematic illustrating the steps and enzymes involved in the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Biosynthetic Pathway of the Cyanogenic Glucoside Dhurrin. - ResearchGate. (n.d.). Retrieved from [Link]

-

Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - NIH. (n.d.). Retrieved from [Link]

-

Cyanide poisoning from sorghum | Business Queensland. (2025, July 31). Retrieved from [Link]

-

Overview of Cyanide Poisoning in Cattle from Sorghum halepense and S. bicolor Cultivars in Northwest Italy - PubMed Central. (n.d.). Retrieved from [Link]

-

Regulation of cyanogenic glucosides in wild and domesticated Eusorghum taxa - PMC - NIH. (n.d.). Retrieved from [Link]

-

Production of the cyanogenic glycoside dhurrin in yeast - PubMed. (n.d.). Retrieved from [Link]

-

Drying and processing protocols affect the quantification of cyanogenic glucosides in forage sorghum - PubMed. (2012, August 30). Retrieved from [Link]

-

ExplorEnz: EC 4.1.2.11 - Enzyme Database. (n.d.). Retrieved from [Link]

-

Dhurrin biosynthesis and degradation pathways. Dhurrin, (S) - ResearchGate. (n.d.). Retrieved from [Link]

-

Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318) - Human Metabolome Database. (2013, May 17). Retrieved from [Link]

-

The UDP-glucose:p-Hydroxymandelonitrile-O-Glucosyltransferase That Catalyzes the Last Step in Synthesis of the Cyanogenic Glucos - UQ eSpace. (n.d.). Retrieved from [Link]

-

Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed. (n.d.). Retrieved from [Link]

-

Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. (n.d.). Retrieved from [Link]

-

EC 4.1.2.47 - IUBMB Nomenclature. (n.d.). Retrieved from [Link]

-

THE EFFECTS OF INHIBITING DHURRIN BIOSYNTHESIS IN SORGHUM - Purdue University Graduate School. (n.d.). Retrieved from [Link]

-

(PDF) Regulation of dhurrin pathway gene expression during Sorghum bicolor development. (n.d.). Retrieved from [Link]

-

Extraction, isolation and characterization of bioactive compounds from plants' extracts - PubMed. (2010, October 2). Retrieved from [Link]

-

ISOLATION, PURIFICATION AND CHARACTERIZATION OF BIOACTIVE COMPOUNDS FROM STACHYTARPHETA URTICIFOLIA (SALISB.) SIMS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, November 1). Retrieved from [Link]

-

ISOLATION AND CHARACTERIZATION OF SOME PHYTOCHEMICAL COMPOUNDS FROM THE METHANOLIC EXTRACT OF SOLANUM TORVUM SWARTZ FRUITS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, December 1). Retrieved from [Link]

-

Occurrence of Sarmentosin and Other Hydroxynitrile Glucosides in Parnassius (Papilionidae) Butterflies and Their Food Plants - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Isolation and characterization of isochorismate synthase and cinnamate 4-hydroxylase during salinity stress, wounding, and salicylic acid treatment in Carthamus tinctorius - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Cyanogenesis in the Sorghum Genus: From Genotype to Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanide poisoning from sorghum | Business Queensland [business.qld.gov.au]

- 3. EC 4.1.2.47 [iubmb.qmul.ac.uk]

- 4. Overview of Cyanide Poisoning in Cattle from Sorghum halepense and S. bicolor Cultivars in Northwest Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Drying and processing protocols affect the quantification of cyanogenic glucosides in forage sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of the cyanogenic glycoside dhurrin in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

4-Hydroxymandelonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxymandelonitrile: Properties, Synthesis, and Analysis

Abstract

This compound, a cyanohydrin compound, serves as a pivotal intermediate in both synthetic organic chemistry and plant biochemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, including its molecular formula and weight. We delve into its significant role in natural product biosynthesis, particularly as the direct precursor to the cyanogenic glycoside dhurrin in sorghum. Furthermore, this document outlines methodologies for its synthesis, with a focus on stereoselective enzymatic routes, and details the analytical techniques essential for its characterization. Experimental protocols and workflow visualizations are provided to offer researchers and drug development professionals a practical and in-depth resource.

Core Physicochemical Properties

This compound is a cyanohydrin derived from the formal addition of hydrogen cyanide across the carbonyl group of 4-hydroxybenzaldehyde[1][2]. Its structure, featuring a hydroxyl group, a nitrile group, and a phenolic ring, makes it a versatile chemical entity. The core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂ | [1][2][3][4] |

| Average Molecular Weight | 149.15 g/mol | [1][2] |

| Monoisotopic Molecular Weight | 149.047678473 Da | [3] |

| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | [1][2] |

| Common Synonyms | p-hydroxymandelonitrile, para-Hydroxymandelonitrile, α,4-Dihydroxybenzeneacetonitrile | [2][3][4] |

| CAS Registry Number | 13093-65-7 (for racemate) | [1][2] |

| 71807-09-5 (for (S)-enantiomer) | [3] | |

| Canonical SMILES | C1=CC(=CC=C1C(C#N)O)O | [1] |

| InChI Key | HOOOPXDSCKBLFG-UHFFFAOYSA-N (for racemate) | [1][2] |

Biological Significance: The Dhurrin Biosynthesis Pathway

In the plant kingdom, this compound is a critical, albeit transient, intermediate in the biosynthesis of cyanogenic glucosides, which function as defense compounds. Its most well-documented role is in Sorghum bicolor (sorghum), where it is the immediate precursor to dhurrin.[5][6][7]

The biosynthesis pathway begins with the amino acid L-tyrosine and is catalyzed by a highly efficient enzyme complex (a metabolon) located on the cytosolic surface of the endoplasmic reticulum.[5][7]

-

CYP79A1: The cytochrome P450 enzyme CYP79A1 catalyzes the conversion of L-tyrosine to Z-p-hydroxyphenylacetaldoxime. This is the rate-limiting step in the pathway.[5]

-

CYP71E1: A second cytochrome P450, CYP71E1, subsequently converts the Z-p-hydroxyphenylacetaldoxime into this compound.[5][8]

-

UGT85B1: Finally, the soluble UDP-glucosyltransferase UGT85B1 glycosylates this compound, attaching a glucose molecule to form the stable cyanogenic glucoside, dhurrin, which is then stored in the vacuole.[5][8]

The channeling of intermediates within the metabolon prevents the release of the potentially toxic this compound.[7] Upon tissue damage, dhurrin is hydrolyzed back to this compound, which then rapidly decomposes to release toxic hydrogen cyanide and p-hydroxybenzaldehyde, deterring herbivores.[7][8]

Synthesis and Production

Chemical Synthesis

The classical synthesis of racemic this compound involves the reaction of 4-hydroxybenzaldehyde with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN) under acidic conditions. This represents a standard cyanohydrin reaction.

Enzymatic Synthesis for Stereocontrol

For applications requiring enantiopure forms, such as in the development of chiral pharmaceuticals, enzymatic synthesis is the preferred method. Hydroxynitrile lyases (HNLs) are highly stereoselective enzymes that catalyze the reversible formation of cyanohydrins.[9] For example, the (R)-selective HNL from Prunus amygdalus (almond) can be used to synthesize (R)-4-hydroxymandelonitrile with high enantiomeric excess from 4-hydroxybenzaldehyde and HCN.[10]

This biotransformation is often conducted in a biphasic system (e.g., aqueous buffer and an organic solvent like methyl tert-butyl ether) to overcome the poor aqueous solubility of the aldehyde substrate and to shift the reaction equilibrium towards synthesis.[10]

Experimental Protocol: Enzymatic Synthesis of (R)-4-Hydroxymandelonitrile

This protocol is adapted from methodologies described for HNL-catalyzed reactions.[10] It outlines the synthesis in a biphasic stirred-tank reactor, a self-validating system where reaction progress and enantiomeric excess are monitored analytically.

Objective: To synthesize (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde with high enantiomeric excess using Prunus amygdalus hydroxynitrile lyase (PaHNL).

Materials:

-

4-hydroxybenzaldehyde

-

Potassium cyanide (KCN) or liquid HCN

-

Citrate buffer (e.g., 0.1 M, pH 5.5)

-

Methyl tert-butyl ether (MTBE)

-

Prunus amygdalus hydroxynitrile lyase (PaHNL)

-

Stirred, temperature-controlled glass reactor

-

Analytical HPLC with a chiral column (e.g., Chiralcel OD-H)

Methodology:

-

Reactor Setup: Prepare a biphasic system in the reactor by combining the aqueous citrate buffer (pH 5.5) and MTBE. A typical ratio might be 1:5 v/v aqueous to organic phase. Equilibrate the system to the desired temperature (e.g., 20°C) with constant stirring.

-

Causality: The biphasic system allows the hydrophobic substrate (4-hydroxybenzaldehyde) to be concentrated in the organic phase while the enzyme remains in the aqueous phase. The pH of 5.5 is chosen to be optimal for PaHNL activity.

-

-

Substrate Addition: Dissolve the 4-hydroxybenzaldehyde in the MTBE phase to a defined concentration (e.g., 200 mM).

-

Enzyme Introduction: Dissolve the lyophilized PaHNL powder in the aqueous buffer phase to the required concentration (e.g., 25-30 g/L of the aqueous phase).[10]

-

Reaction Initiation: Start the reaction by carefully adding a stoichiometric amount of the cyanide source (e.g., KCN dissolved in a small amount of buffer, or liquid HCN) to the stirred biphasic system.

-

Reaction Monitoring: At regular intervals, withdraw small aliquots from the organic phase. Analyze these samples by chiral HPLC to monitor the conversion of the starting material and determine the enantiomeric excess (% ee) of the this compound product.

-

Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (e.g., >90%), stop the stirring and separate the organic and aqueous phases. The product, (R)-4-hydroxymandelonitrile, is primarily located in the organic phase and can be isolated by solvent evaporation. Further purification can be achieved via silica gel chromatography if necessary.

Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic techniques is employed for the definitive characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, which typically appear as an AA'BB' system (two doublets) due to the para-substitution. A key signal is the methine proton (-CH(OH)CN), appearing as a singlet downfield. The two hydroxyl protons (phenolic and alcoholic) will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.[11]

-

¹³C NMR: The spectrum will show signals for the four distinct aromatic carbons, the nitrile carbon (~118-120 ppm), and the hydroxyl-bearing methine carbon (~60-70 ppm).[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands include a broad peak for the O-H stretches (~3400-3200 cm⁻¹), a sharp, medium-intensity peak for the C≡N stretch (~2250 cm⁻¹), and characteristic peaks for the aromatic ring.[12]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z 149 would be expected, along with characteristic fragmentation patterns, such as the loss of HCN (m/z 122) or the formyl group.[2][11]

Potential Biological Activities and Applications

Beyond its role as a synthetic intermediate, this compound has been investigated for its own biological properties. Studies have indicated that it possesses free-radical scavenging activity, suggesting potential as an antioxidant.[1] Additionally, it has demonstrated moderate antibacterial activity against certain bacterial species.[1] Its primary value in drug development, however, remains as a chiral precursor for more complex molecules.

References

-

Human Metabolome Database. (2013, May 17). Showing metabocard for (S)-4-Hydroxymandelonitrile (HMDB0060318). Available at: [Link]

-

van den Broek, L. A., van der Wielen, L. A., & Luyben, K. C. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(1), 53-65. Available at: [Link]

-

J-GLOBAL. This compound | Chemical Substance Information. Available at: [Link]

-

PubChem. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768. Available at: [Link]

-

J-GLOBAL. (S)-4-Hydroxymandelonitrile | Chemical Substance Information. Available at: [Link]

-

PubChem. Dhurrin | C14H17NO7 | CID 161355. Available at: [Link]

-

Ren, G., et al. (2022). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. International Journal of Molecular Sciences, 23(16), 9133. Available at: [Link]

-

MacFarlane, I. J., Lees, E. M., & Conn, E. E. (1975). The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor. Journal of Biological Chemistry, 250(12), 4708-4713. Available at: [Link]

-

MDPI. (2022, August 17). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. Available at: [Link]

-

Nielsen, K. A., et al. (2018). Regulation of dhurrin pathway gene expression during Sorghum bicolor development. Plant Direct, 2(11), e00093. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

Sources

- 1. Buy this compound | 13093-65-7 [smolecule.com]

- 2. alpha,4-Dihydroxybenzeneacetonitrile | C8H7NO2 | CID 166768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of dhurrin pathway gene expression during Sorghum bicolor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lehigh.edu [lehigh.edu]

The Lynchpin of Cyanogenesis: A Technical Guide to the Biological Role of 4-Hydroxymandelonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogenic glycosides represent a significant class of plant secondary metabolites, integral to chemical defense mechanisms across thousands of species. At the heart of their biological activity lies the α-hydroxynitrile, 4-hydroxymandelonitrile, the aglycone precursor to the widely studied cyanogenic glycoside, dhurrin. This technical guide provides an in-depth exploration of the multifaceted biological roles of this compound, from its biosynthesis and subsequent glycosylation to its pivotal function in cyanogenesis—the release of toxic hydrogen cyanide upon tissue disruption. We will delve into the enzymatic machinery governing its formation and degradation, its crucial role in plant-herbivore interactions, and the toxicological implications for animals and humans. Furthermore, this guide will equip researchers with detailed, field-proven methodologies for the extraction, purification, and quantification of this compound and its derivatives, alongside protocols for characterizing key enzymes. Finally, we will explore the burgeoning interest in harnessing cyanogenic glycosides for therapeutic applications, particularly in targeted cancer therapy.

Introduction: The "Cyanide Bomb" and its Aglycone Trigger

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among the most dramatic of these is the "cyanide bomb," a two-component defense system involving the storage of stable, non-toxic cyanogenic glycosides.[1] When plant tissues are damaged, for instance by a chewing insect, the cyanogenic glycoside is brought into contact with a specific β-glucosidase, initiating a hydrolytic cascade that culminates in the release of hydrogen cyanide (HCN), a potent respiratory inhibitor.[1][2]

This compound is the central aglycone intermediate in the cyanogenesis pathway of numerous plants, most notably in sorghum (Sorghum bicolor), where its glucoside derivative is dhurrin.[3][4] Chemically, it is a cyanohydrin derived from the formal addition of hydrogen cyanide to 4-hydroxybenzaldehyde.[5] Its stability is highly dependent on pH, being more stable in acidic conditions and readily decomposing to 4-hydroxybenzaldehyde and HCN in neutral to basic solutions or at elevated temperatures.[6] This inherent instability is elegantly overcome in nature through glycosylation, which locks the molecule in a stable, transportable form.

This guide will dissect the critical biological functions of this compound, providing both the conceptual framework and the practical methodologies for its study.

The Metabolic Journey of this compound

Biosynthesis: From Amino Acid to Aglycone

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine.[4] This pathway is a prime example of the intricate metabolic engineering that has evolved in plants, involving a multi-enzyme complex associated with the endoplasmic reticulum.[7] The key enzymatic steps are catalyzed by two multifunctional cytochrome P450 enzymes, CYP79A1 and CYP71E1, and culminates with glycosylation by a UDP-glucosyltransferase, UGT85B1.[3][4]

The choice to study this pathway in a model organism like Sorghum bicolor is driven by the high abundance of dhurrin in its seedlings, making it an excellent system for enzyme purification and gene discovery.[8]

Caption: Biosynthetic pathway of dhurrin from L-tyrosine.

Cyanogenesis: The Degradative Release of HCN

The release of HCN from cyanogenic glycosides is a tightly regulated process, spatially separating the substrate (e.g., dhurrin) from the degradative enzymes. Dhurrin is typically stored in the vacuole of epidermal cells, while the dhurrinase (a β-glucosidase) and hydroxynitrile lyase (HNL) are located in the cytoplasm and apoplast.[4]

Upon tissue disruption, this compartmentalization is breached, initiating the following enzymatic cascade:

-

Dhurrinase (β-glucosidase): This enzyme hydrolyzes the glycosidic bond of dhurrin, releasing glucose and the unstable aglycone, this compound.

-

Hydroxynitrile Lyase (HNL): HNL then rapidly catalyzes the decomposition of this compound into 4-hydroxybenzaldehyde and hydrogen cyanide.[9][10] While this decomposition can occur spontaneously at pH values above 5.0, HNL significantly accelerates the reaction, ensuring a rapid release of the toxic deterrent.[9][10]

Caption: Enzymatic breakdown of dhurrin (Cyanogenesis).

Ecological Significance: A Chemical Shield

The primary biological role of the cyanogenic system, and by extension this compound, is as a defense mechanism against a wide range of herbivores, from insects to mammals.[11][12] The bitter taste of the glycosides can act as a feeding deterrent, while the release of HCN upon ingestion serves as a potent toxin.[13] The aldehydes and ketones produced alongside HCN also possess cytotoxic properties, contributing to the overall defensive effect.[9][13]

However, the co-evolutionary arms race has led to some specialist herbivores developing mechanisms to circumvent this defense. For instance, the larvae of the burnet moth (Zygaena filipendulae) can sequester cyanogenic glycosides from their food plant and even synthesize their own.[14] They achieve this through a combination of rapid feeding, a highly alkaline midgut that inactivates plant β-glucosidases, and the possession of their own β-glucosidases that do not hydrolyze the plant's cyanogenic glycosides.[14]

Toxicological Profile and Potential Therapeutic Applications

The toxicity of cyanogenic glycosides is directly attributable to the release of HCN.[12] In mammals, ingested cyanogenic glycosides are hydrolyzed by intestinal glucosidases, leading to the absorption of HCN into the bloodstream.[3] HCN is a potent inhibitor of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.

Despite its toxicity, there is growing interest in the therapeutic potential of cyanogenic glycosides, particularly amygdalin, in targeted cancer therapy.[10][15] The rationale is that cancer cells may have higher levels of β-glucosidase activity compared to healthy cells, leading to a localized release of cytotoxic HCN at the tumor site.[16] Amygdalin has been shown to induce apoptosis in breast cancer cells by modulating intracellular proteolysis.[16] However, the clinical application of cyanogenic glycosides as anticancer agents remains controversial and requires further rigorous investigation.[10]

Experimental Protocols for the Researcher

A deep understanding of the biological role of this compound necessitates robust and reliable experimental methodologies. The following section provides detailed, step-by-step protocols for the extraction, purification, and analysis of this compound and its parent glycosides, as well as for the characterization of key enzymes.

Extraction and Purification of Dhurrin from Sorghum bicolor Seedlings

This protocol is adapted from established methods for the isolation of dhurrin for use as a standard or for further biochemical studies.[8][17] The rationale for using young, etiolated seedlings is their high concentration of dhurrin.[8]

Materials:

-

Etiolated Sorghum bicolor seedlings (4-5 days old)

-

Liquid nitrogen

-

Boiling 80% methanol

-

Rotary evaporator

-

Diatomaceous earth (e.g., Celite)

-

Anion exchange resin (e.g., DEAE-Sephadex)

-

Column chromatography apparatus

-

Lyophilizer

Procedure:

-

Harvest and Homogenize: Harvest the shoots of etiolated sorghum seedlings and immediately freeze them in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: Add the powdered tissue to boiling 80% methanol (10 mL per gram of fresh weight) and boil for 10 minutes to denature endogenous enzymes. Cool the extract and filter through a layer of diatomaceous earth to remove solid plant material.

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation.

-

Anion Exchange Chromatography: Resuspend the concentrated extract in water and apply it to a DEAE-Sephadex column pre-equilibrated with water. This step is crucial for removing acidic compounds. Elute the dhurrin with water.

-

Purification: The eluted fractions containing dhurrin can be further purified by preparative HPLC or by crystallization from aqueous ethanol.

-

Lyophilization: Lyophilize the purified dhurrin to obtain a stable, dry powder.

Quantification of this compound and its Glycosides by HPLC

This protocol provides a validated method for the quantitative analysis of this compound derivatives in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).[18][19]

Materials:

-

Plant material

-

Acidified water (0.1% perchloric acid)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Ultrasound bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with DAD detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

-

Analytical standards of dhurrin, prunasin, and amygdalin

Procedure:

-

Sample Preparation (Ultrasound-Assisted Extraction):

-

Weigh 0.1 g of finely ground, lyophilized plant material into a centrifuge tube.

-

Add 10 mL of acidified water (0.1% perchloric acid). The acidic condition is critical to prevent the degradation of this compound.[6]

-

Sonicate for 55 seconds at 80% amplitude with a 70% duty cycle.[19]

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.05% formic acid in water

-

Mobile Phase B: 0.05% formic acid in methanol

-

Elution Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example: 0-10 min, 10-50% B; 10-15 min, 50-90% B; 15-20 min, hold at 90% B; followed by re-equilibration.[20]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: Monitor at 210-220 nm.

-

-

Quantification: Prepare a calibration curve using analytical standards of the cyanogenic glycosides of interest. The concentration in the samples can be determined by comparing their peak areas to the calibration curve.

Data Presentation:

| Compound | Retention Time (min) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |

| Dhurrin | e.g., 8.5 | e.g., 0.5 | e.g., 1.5 |

| Prunasin | e.g., 10.2 | e.g., 0.4 | e.g., 1.2 |

| Amygdalin | e.g., 12.1 | e.g., 0.3 | e.g., 1.0 |

Note: The values in this table are illustrative and will need to be determined experimentally for each specific HPLC system and method.

Hydroxynitrile Lyase (HNL) Activity Assay

This spectrophotometric assay measures the activity of HNL by monitoring the formation of the aldehyde product from the enzymatic cleavage of a cyanohydrin substrate.[5][21]

Materials:

-

Enzyme extract or purified HNL

-

Citrate buffer (e.g., 100 mM, pH 4.5-5.5)

-

Substrate: this compound or a suitable synthetic cyanohydrin (e.g., acetone cyanohydrin)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Reaction Setup: In a quartz cuvette, combine the citrate buffer and the enzyme solution. The optimal pH for most HNLs is in the acidic range.[22]

-

Initiate Reaction: Start the reaction by adding the cyanohydrin substrate.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at a wavelength specific to the aldehyde product (e.g., around 280-315 nm for aromatic aldehydes).

-

Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of the aldehyde product.

Caption: General experimental workflow for studying this compound.

Heterologous Expression and Purification of HNL

For in-depth biochemical and structural studies, large quantities of pure HNL are often required. Heterologous expression in hosts like Escherichia coli is a common strategy.[23][24]

Procedure Outline:

-

Gene Cloning: The cDNA encoding the HNL of interest is cloned into an appropriate expression vector (e.g., pET vectors for E. coli), often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or SHuffle T7 for proteins with disulfide bonds).[24]

-

Expression: Protein expression is induced, typically with IPTG, under optimized conditions of temperature and inducer concentration.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The recombinant HNL is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[25]

Conclusion and Future Perspectives

This compound stands as a pivotal molecule in the fascinating world of plant chemical ecology. Its role as the unstable yet crucial precursor to stable cyanogenic glycosides highlights the elegant solutions that have evolved in plants to store and deploy potent chemical defenses. For researchers, a thorough understanding of its biosynthesis, degradation, and the enzymes involved is paramount for fields ranging from crop protection to drug discovery.

The methodologies outlined in this guide provide a robust framework for investigating the multifaceted roles of this compound. Future research will likely focus on elucidating the intricate regulatory networks that control the expression of genes in the cyanogenic pathway, exploring the full spectrum of ecological interactions mediated by these compounds, and rigorously evaluating their potential for therapeutic applications. The "cyanide bomb" and its aglycone trigger, this compound, will undoubtedly continue to be a rich area of scientific inquiry.

References

- White, W. L., & Arias, R. S. (1994). Cyanogenesis in cassava. The role of hydroxynitrile lyase in root cyanide production. Archives of Biochemistry and Biophysics, 311(2), 496-502.

- Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile lyases: insights into biochemistry, discovery, and engineering.

- Saleh, T., et al. (2022). An Update on the Toxicity of Cyanogenic Glycosides Bioactive Compounds: Possible Clinical Application in Targeted Cancer Therapy. Molecules, 27(21), 7591.

- Pentzold, S., et al. (2014). The Multiple Strategies of an Insect Herbivore to Overcome Plant Cyanogenic Glucoside Defence. PLoS ONE, 9(3), e91337.

- Zagrobelny, M., et al. (2004). Cyanogenic glycosides and plant-herbivore interactions. Phytochemistry, 65(22), 293-306.

- Siritunga, D., & Sayre, R. T. (2003). Generation of cyanogen-free transgenic cassava. Planta, 217(3), 367-373.

- Pentzold, S., et al. (2014). The Multiple Strategies of an Insect Herbivore to Overcome Plant Cyanogenic Glucoside Defence. PLOS ONE, 9(3), e91337.

- Sharma, V., et al. (2020). Cyanogenic glycosides and plant-herbivore interactions. Journal of Entomology and Zoology Studies, 8(6), 1326-1331.

- Gleadow, R. M., & Møller, B. L. (2014). Cyanogenic glycosides: synthesis, physiology, and phenotypic plasticity. Annual review of plant biology, 65, 155-185.

- BenchChem. (2025). Impact of pH and temperature on (R)-mandelonitrile synthesis. BenchChem Technical Support.

- van den Nieuwendijk, A. M., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 79(5), 583-591.

- Mgbah, C. J., et al. (2022). Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells. Molecules, 27(21), 7591.

- Jones, J. A., et al. (2020). Colorimetric assay for hydroxynitrile lyase activity. Methods in Enzymology, 634, 1-17.

- BenchChem. (2025). (R)-Mandelonitrile: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis. BenchChem.

- Dadashipour, M., et al. (2019). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. Journal of Biological Chemistry, 294(45), 17096-17107.

- Dadashipour, M., et al. (2018). Hydroxynitrile lyases from cyanogenic millipedes: Molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. Scientific Reports, 8(1), 3051.

- Dadashipour, M., et al. (2018). Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile. Scientific reports, 8(1), 1-12.

- Lazzeri, L., et al. (2011). A simple analytical method for dhurrin content evaluation in cyanogenic plants for their utilization in fodder and biofumigation. Journal of agricultural and food chemistry, 59(17), 9168-9174.

- Dela Cruz, F. M. D., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal, 16(1).

- Halkier, B. A., & Møller, B. L. (1989). Biosynthesis of the Cyanogenic Glucoside Dhurrin in Seedlings of Sorghum bicolor (L.) Moench and Partial Purification of the Enzyme System Involved. Plant physiology, 90(4), 1552-1559.

- BenchChem. (2025). Stability and degradation of (R)-mandelonitrile under different conditions. BenchChem Technical Support.

- Almeida Trapp, M., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in plant science, 5, 417.

- Li, S., et al. (2021). HPLC analysis of products of in vitro mandelonitrile glucosylation by UGTs from Prunus mume. Journal of Zhejiang University. Science. B, 22(10), 861-872.

- Adewusi, S. R. A., & Akintunde, B. O. (1998). THE USE OF SORGHUM (SORGHUM BICOLOR L. MOENCH) DHURRINASE‐ENRICHED PREPARATION IN THE DETERMINATION OF TOTAL CYANIDE IN SORGHUM AND SORGHUM PRODUCTS. Journal of the Science of Food and Agriculture, 78(1), 88-92.

- Santamaria, M. E., et al. (2021). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Methods in Molecular Biology, 2315, 233-241.

- Vilanova, C., et al. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 26(24), 7654.

- de Oliveira, C. I., et al. (2023). Stability Challenges and Non-Target Effects of Mandelonitrile-Based Sugar Baits for Leishmaniasis Vector Control. Insects, 14(4), 360.

- Wikipedia. (2023). Dhurrin.

- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.

- Sharma, M., et al. (2019). (A-D) Effect of pH and temperature on the enzyme BmHNL using piperonal...

- Asano, Y., & Dadashipour, M. (2021). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.

- MassBank of North America. (n.d.). Spectrum FiehnHILIC000102 for this compound.

- Hansen, E. H., et al. (2018). Mass spectrometry based imaging of labile glucosides in plants. Frontiers in plant science, 9, 1039.

- Myrans, H., & Gleadow, R. (2022). Dhurrin in Sorghum: Biosynthesis, Regulation, Biological Function and Challenges for Animal Production. Plants, 11(16), 2145.

- Vilanova, C., et al. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 26(24), 7654.

- M-CSA. (n.d.). (S)-hydroxynitrile lyase.

- King, G. F. (2021). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 13(10), 719.

- Corson, B. B., et al. (1925). mandelic acid. Organic Syntheses, 4, 58.

- Aissa, I., et al. (2021). Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01. International Journal of Biological Macromolecules, 183, 1143-1152.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dhurrin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the Cyanogenic Glucoside Dhurrin in Seedlings of Sorghum bicolor (L.) Moench and Partial Purification of the Enzyme System Involved - PMC [pmc.ncbi.nlm.nih.gov]

- 9. entomoljournal.com [entomoljournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 12. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Multiple Strategies of an Insect Herbivore to Overcome Plant Cyanogenic Glucoside Defence | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Proteolysis with Cyanogenic Glycoside Amygdalin Induces Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple analytical method for dhurrin content evaluation in cyanogenic plants for their utilization in fodder and biofumigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 4-Hydroxymandelonitrile: From Racemic Origins to Chiral Precision